N-(3-acetylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide
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Description
N-(3-acetylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H20N6O2S and its molecular weight is 456.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of compounds related to N-(3-acetylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide often involves complex reactions aimed at introducing specific functional groups to achieve desired biological activities. For example, Baviskar, Khadabadi, and Deore (2013) synthesized a series of N-substituted sulfanilamide derivatives to evaluate their antimicrobial properties. These compounds were obtained through reactions that yield good structure-activity relationships, a common goal in the synthesis of compounds with potential therapeutic applications (Baviskar, Khadabadi, & Deore, 2013).
Potential Biological Activities
The exploration of biological activities of compounds structurally related to this compound is a key area of research. Studies have focused on antimicrobial, anticancer, and other potential therapeutic effects. For instance, Darwish et al. (2014) aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents. These efforts highlight the interest in developing new therapeutic agents based on their structural and functional properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2S/c1-15-6-8-17(9-7-15)20-13-21-23-26-27-24(29(23)10-11-30(21)28-20)33-14-22(32)25-19-5-3-4-18(12-19)16(2)31/h3-12,20-21,23,26,28H,13-14H2,1-2H3,(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISMKQDWMQLIBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NC5=CC=CC(=C5)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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